
Favipiravir
Descripción general
Descripción
Favipiravir, también conocido como 6-fluoro-3-hidroxipirazina-2-carboxamida, es un medicamento antiviral utilizado principalmente para tratar la influenza en Japón. Fue desarrollado por Toyama Chemical Co., Ltd. y ha demostrado potencial en el tratamiento de diversas infecciones por virus ARN, incluyendo Ébola, Lassa y, más recientemente, COVID-19 . This compound es un derivado de la pirazincarboxamida y funciona inhibiendo la ARN polimerasa ARN dependiente viral, lo que impide la replicación viral .
Métodos De Preparación
Favipiravir puede sintetizarse a través de varias rutas. Un método común comienza con 2-aminopirazina, que se somete a cloración, bromación y cianación catalizada por paladio regioselectiva para formar 3,6-dicloropirazina-2-carbonitrilo. Este intermedio se somete luego a fluoración nucleófila, hidratación de nitrilo y sustitución de hidroxilo para producir this compound . Otra síntesis escalable implica el uso de malonato de dietilo como material de partida, que se somete a hidrogenación y bromación en un reactor de flujo continuo, lo que resulta en un rendimiento total del 16% .
Análisis De Reacciones Químicas
Favipiravir se somete a diversas reacciones químicas, incluyendo:
Fluoración: Introducción de un átomo de flúor en el anillo de pirazina.
Hidroxilación: Adición de un grupo hidroxilo.
Hidrólisis de nitrilo: Conversión de nitrilo a carboxamida. Los reactivos comunes utilizados en estas reacciones incluyen fluoruro de hidrógeno para la fluoración y peróxido de hidrógeno para la hidrólisis de nitrilo.
Aplicaciones Científicas De Investigación
Influenza Virus
Favipiravir was initially approved in Japan for treating influenza infections resistant to standard antiviral therapies. It has shown significant antiviral activity against various strains of influenza viruses by inhibiting viral replication .
Ebola Virus
During the Ebola outbreak in 2014, this compound was evaluated for its potential efficacy. Clinical trials indicated that it could improve survival rates in infected patients, demonstrating its broad-spectrum antiviral capabilities .
COVID-19
This compound has been extensively studied as a treatment option for COVID-19. Several clinical trials have assessed its safety and efficacy:
- Meta-analysis Findings : A systematic review indicated that this compound significantly improved clinical outcomes in hospitalized COVID-19 patients compared to control groups within seven days of treatment (RR = 1.24) but showed only marginal improvement over 14 days (RR = 1.10) .
- PIONEER Trial : This multicenter trial demonstrated that this compound reduced the progression to severe disease in patients with mild-to-moderate symptoms, with a notable improvement in clinical status by day 5 and day 14 compared to standard care .
Summary of Clinical Studies
Study | Population | Intervention | Outcome |
---|---|---|---|
PIONEER Trial | COVID-19 patients (mild-moderate) | This compound vs Standard Care | Improved clinical status by day 14 |
Meta-analysis | Hospitalized COVID-19 patients | This compound | Significant improvement at 7 days; marginal at 14 days |
Ebola Study | Ebola-infected patients | This compound | Increased survival rates noted |
Safety and Efficacy Concerns
While this compound has demonstrated efficacy against various viruses, safety concerns have been raised regarding its use:
- Adverse Effects : Common side effects include elevated liver enzymes and gastrointestinal disturbances. Its use is contraindicated in pregnant women due to potential teratogenic effects .
- Resistance Development : The potential for viral resistance is a concern, particularly with widespread use against RNA viruses .
Mecanismo De Acción
Favipiravir es un profármaco que se metaboliza en su forma activa, this compound-ribofuranosil-5'-trifosfato (this compound-RTP). Esta forma activa inhibe la ARN polimerasa ARN dependiente viral (RdRp), una enzima crucial para la replicación viral . Al imitar la guanosina y la adenosina, el this compound-RTP se incorpora en el ARN viral, lo que provoca la terminación prematura de la síntesis de ARN .
Comparación Con Compuestos Similares
Favipiravir es similar a otros compuestos antivirales como remdesivir y ribavirina, que también se dirigen a la ARN polimerasa viral. la estructura única de la pirazincarboxamida de this compound y su capacidad para inhibir un amplio espectro de virus ARN lo diferencian . Otros compuestos similares incluyen T-1105 y T-1106, que comparten similitudes estructurales pero difieren en su espectro de actividad antiviral .
La actividad antiviral de amplio espectro de this compound, su mecanismo de acción único y su potencial para tratar diversas infecciones virales lo convierten en un compuesto significativo en la investigación y terapia antiviral.
Actividad Biológica
Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide (T-705), is an antiviral compound that has garnered attention for its efficacy against various RNA viruses, including influenza and SARS-CoV-2. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound functions primarily as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp). The active form of this compound, this compound-RTP (ribofuranosyl-5'-triphosphate), is generated intracellularly through a series of metabolic transformations involving cellular enzymes such as hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This active metabolite competes with natural substrates like GTP and ATP, leading to the incorporation of this compound into viral RNA, which ultimately disrupts viral replication processes .
Key Features of this compound's Mechanism:
- Inhibition of RdRp : this compound-RTP competes with GTP and incorporates into the growing RNA chain, inhibiting viral RNA synthesis.
- Selectivity : It does not significantly affect human DNA or cellular RNA synthesis, minimizing potential cytotoxicity .
- Broad-spectrum Activity : this compound has shown effectiveness against various RNA viruses beyond influenza, including arenaviruses and bunyaviruses .
COVID-19 Treatment Studies
This compound has been investigated for its therapeutic potential against COVID-19. Multiple clinical trials have reported varying degrees of efficacy in improving clinical outcomes for patients with mild to moderate COVID-19.
-
Efficacy in Clinical Trials :
- A study conducted in Bangladesh demonstrated that patients treated with this compound had a 76% cumulative viral clearance rate after seven days compared to 37.5% in the placebo group (p = 0.005) .
- Another trial indicated that this compound treatment resulted in significant clinical improvement within seven days post-hospitalization (RR = 1.24, 95% CI: 1.09–1.41; P = 0.001) .
- Safety Profile :
Case Studies
Several case studies have highlighted the real-world effectiveness of this compound:
- Case Study 1 : In a clinical setting in Japan during the early pandemic phase, this compound was used as part of the treatment regimen for hospitalized COVID-19 patients. The results indicated improved recovery rates and reduced time to symptom resolution compared to standard care alone .
- Case Study 2 : A randomized controlled trial involving patients in Iran found that the addition of this compound to supportive care significantly reduced hospitalization rates within a one-week follow-up period .
Summary of Findings
Study | Population | Treatment Group | Control Group | Primary Outcome | Results |
---|---|---|---|---|---|
Bangladesh Trial | COVID-19 Patients | This compound | Placebo | Viral Clearance at Day 7 | 76% vs 37.5% (p = 0.005) |
Iranian Trial | Moderate COVID-19 Patients | This compound + Supportive Care | Supportive Care Alone | Hospitalization Rate | Reduced hospitalization rates |
Japanese Case Study | Hospitalized COVID-19 Patients | This compound + Standard Care | Standard Care Alone | Recovery Rates | Improved recovery times |
Q & A
Basic Research Questions
Q. What is the mechanism of action of favipiravir against RNA viruses like SARS-CoV-2, and how can researchers validate its target specificity?
this compound acts as a purine nucleoside analog, inhibiting viral RNA-dependent RNA polymerase (RdRp) by incorporating itself into the RNA chain, leading to premature termination. To validate target specificity, researchers should:
- Perform in vitro polymerase assays with purified RdRp to measure inhibition kinetics .
- Use cryo-EM or X-ray crystallography to study structural interactions between this compound and RdRp active sites .
- Conduct mutagenesis studies to identify resistance-associated mutations in RdRp (e.g., Ser970 in Ebola virus or predicted hotspots in SARS-CoV-2) .
Q. What are the validated analytical methods for quantifying this compound in biological and pharmaceutical matrices?
Common methodologies include:
- HPLC-DAD : Optimize mobile phases (e.g., methanol/water mixtures) and detect at 236 nm, achieving LODs of 0.52 µg/mL .
- Spectrofluorimetry : Use excitation/emission wavelengths of 227/380 nm with LODs of 0.18 µg/mL; validate via ICH guidelines .
- LC-MS/MS : Achieve high sensitivity (LOD: 0.05 µg/mL) for pharmacokinetic studies in human serum .
- Cross-validate methods using ANOVA to ensure reproducibility .
Q. How should researchers design clinical studies to assess this compound’s efficacy in COVID-19 patients?
Key considerations include:
- Stratify patients by disease severity and comorbidities .
- Use CT scans and viral load reduction as primary endpoints .
- Include randomization, blinding, and allocation concealment to minimize bias .
- Monitor adverse events (e.g., hyperuricemia, oxidative stress markers) .
Q. What preclinical safety data contraindicate this compound use in specific populations?
Animal studies show:
- Teratogenicity : Embryo-toxic effects in pregnant rodents, necessitating exclusion of pregnant women in trials .
- Oxidative Stress : High doses increase MDA (malondialdehyde) levels in liver tissue, indicating lipid peroxidation; monitor antioxidants like glutathione in toxicity studies .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy and toxicity in animal models be resolved?
- Dose Optimization : In hamsters, a high dose (300 mg/kg) reduced lung viral titers but caused oxidative damage; use pharmacokinetic modeling to identify therapeutic windows .
- Biomarker Monitoring : Measure MDA and antioxidant enzymes (e.g., superoxide dismutase) alongside viral load .
- Species-Specific Metabolism : Compare drug clearance rates between rodents and primates to extrapolate safe human doses .
Q. What experimental strategies can identify mutation hotspots in SARS-CoV-2 RdRp conferring this compound resistance?
- Interface-Based Protein Design : Generate >100,000 RdRp mutants to predict resistance-conferring mutations (e.g., V166A, S759A) .
- Next-Generation Sequencing : Analyze viral genomes from treated patients/hamsters to detect emergent mutations .
- In Silico Docking : Simulate this compound-RdRp binding affinities for mutant vs. wild-type strains .
Q. How do patent landscapes impact global this compound R&D, and what barriers exist for non-patent-holding countries?
- Core Patent Analysis : Japan holds foundational patents (e.g., manufacturing processes), limiting generic production .
- Late-Stage Applications : China’s patents focus on formulations, not novel mechanisms; researchers must navigate licensing agreements for clinical trials .
- Bibliometric Trends : Track annual patent filings (e.g., spikes in 2020–2021) to identify competitive research areas .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) factors influence this compound’s efficacy across species?
- Bioavailability : Hamsters show higher lung exposure than primates; use PK/PD modeling to adjust dosing regimens .
- Metabolite Monitoring : Quantify the active metabolite T-705-M1 in plasma via LC-MS/MS .
- Protein Binding : Assess free drug fractions in human vs. animal plasma to predict efficacy .
Q. How can researchers address discrepancies in systematic reviews of this compound’s clinical outcomes?
- Data Harmonization : Use standardized extraction forms (e.g., pre-piloted templates for study design, dosing, endpoints) .
- Meta-Regression : Adjust for covariates like age, comorbidities, and concurrent therapies .
- Risk of Bias Assessment : Apply CONSORT 2010 or CARE 2013 checklists to exclude low-quality studies .
Q. What methodologies quantify oxidative stress in this compound-treated models, and how can they inform toxicity thresholds?
- Biochemical Assays : Measure MDA (lipid peroxidation) and catalase/glutathione levels in liver/lung homogenates .
- Histopathology : Score tissue damage (e.g., necrosis, inflammation) in high-dose vs. control groups .
- Dose-Escalation Studies : Establish NOAEL (no-observed-adverse-effect-level) using OECD guidelines .
Propiedades
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948878 | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
slightly soluble in water | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
259793-96-9 | |
Record name | Favipiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Favipiravir [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAVIPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
187℃ to 193℃ | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.